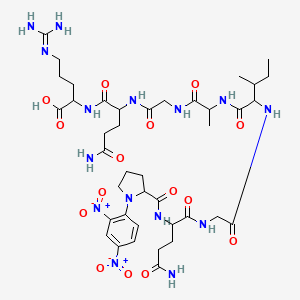

Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

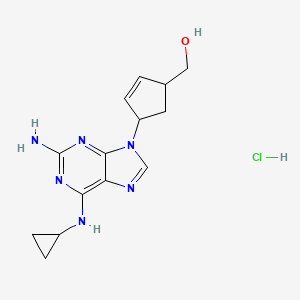

DNP-PQGIAGQ-D-R-OH , is a peptide derivative. Let’s break down its name:

Dnp: This abbreviation stands for , a chemical group.

Pro: Represents proline, an amino acid.

Gln: Stands for glutamine, another amino acid.

Gly: Represents glycine.

Ile: Refers to isoleucine.

Ala: Represents alanine.

D-Arg: Denotes D-arginine, an enantiomer of the naturally occurring L-arginine.

OH: Indicates that the compound has a hydroxyl group (–OH) at the C-terminus.

Preparation Methods

Synthetic Routes:: The synthesis of Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH involves sequential coupling of protected amino acids using solid-phase peptide synthesis (SPPS). Protecting groups shield reactive functional groups during synthesis, ensuring selective reactions.

Reaction Conditions::Coupling Reagents: Commonly used reagents include and .

Deprotection: Removal of protecting groups is achieved using .

Purification: High-performance liquid chromatography (HPLC) purifies the final product.

Industrial Production:: While this compound is primarily synthesized in research laboratories, industrial-scale production is limited due to its specialized applications.

Chemical Reactions Analysis

Reactivity::

Hydrolysis: Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH can undergo hydrolysis, breaking peptide bonds.

Oxidation: The dinitrophenyl group (Dnp) is susceptible to oxidation.

Substitution: Amino acid side chains may undergo substitution reactions.

TFA: Deprotects amino acids during synthesis.

Oxidizing Agents: Such as or for oxidation.

Base: Used for deprotonation during coupling.

Major Products:: Hydrolysis yields individual amino acids, while oxidation may modify the Dnp group.

Scientific Research Applications

Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH finds applications in:

Peptide Chemistry: As a model compound for studying peptide synthesis and reactivity.

Drug Development: Designing protease inhibitors.

Biological Research: Investigating enzyme-substrate interactions.

Mechanism of Action

Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH’s mechanism involves:

Enzyme Inhibition: It may inhibit proteases due to its peptide bond structure.

Target Binding: Interacting with specific enzymes or receptors.

Comparison with Similar Compounds

While Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH is unique, similar compounds include:

Dnp-PLGMWSR: A related substrate for matrix metalloproteinase 2 (MMP-2).

Dnp-PLGLWA-D-R-NH₂: Another MMP-2 substrate.

Properties

IUPAC Name |

2-[[5-amino-2-[[2-[2-[[2-[[2-[[5-amino-2-[[1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H61N15O15/c1-4-20(2)33(38(64)48-21(3)34(60)46-18-31(58)49-24(11-14-30(42)57)36(62)51-25(39(65)66)7-5-15-45-40(43)44)52-32(59)19-47-35(61)23(10-13-29(41)56)50-37(63)27-8-6-16-53(27)26-12-9-22(54(67)68)17-28(26)55(69)70/h9,12,17,20-21,23-25,27,33H,4-8,10-11,13-16,18-19H2,1-3H3,(H2,41,56)(H2,42,57)(H,46,60)(H,47,61)(H,48,64)(H,49,58)(H,50,63)(H,51,62)(H,52,59)(H,65,66)(H4,43,44,45) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAKOQKTQAUHGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H61N15O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

992.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine](/img/structure/B12107336.png)

![4-[[4-(1,2,3,6-Tetrahydropyridin-5-yl)-1,2,5-thiadiazol-3-yl]oxy]butanoic acid](/img/structure/B12107376.png)

![beta-D-Glucopyranoside, (1S,4aS,5R,7S,7aR)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methylcyclopenta[c]pyran-1-yl, 6-[(2E)-3-phenyl-2-propenoate]](/img/structure/B12107383.png)

![1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B12107390.png)

![Methyl 4-[2-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12107403.png)

![Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc](/img/structure/B12107404.png)